molecular formula C6H7N3O2 B2673239 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one CAS No. 1566948-22-8

7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one

Cat. No. B2673239
M. Wt: 153.141
InChI Key: WFYOIPDVMIXNSA-UHFFFAOYSA-N
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Description

“7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one” is a chemical compound with the CAS Number: 1566948-22-8 . Its IUPAC name is 2,3-dihydroimidazo [1,2-a]pyrimidine-5,7 (1H,6H)-dione . The compound has a molecular weight of 153.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3H2, (H,7,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Synthesis and Derivatives Development

Research has explored the synthesis of potentially active 1‐substituted imidazo‐[1,2‐c]pyrimidine derivatives. These compounds, including variations of the core structure of interest, have been obtained through complex chemical processes, showcasing their potential for CNS activity and anti-inflammatory properties (Długosz & Machoń, 1986).

Antimicrobial and Antiviral Activities

Studies have shown that certain imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial activity against a variety of microorganisms. This highlights their potential as leads for developing new antimicrobial agents (Revanker Gr, Matthews Tr, & Robins Rk, 1975). Additionally, modifications to the imidazolidinone structure have been investigated for antiviral activities against enterovirus variants, suggesting a possible application in antiviral drug development (Chen et al., 2008).

Anti-inflammatory and Analgesic Applications

Imidazo[1,2-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds displaying potent effects in this regard. This indicates their potential for the development of new anti-inflammatory and analgesic drugs (Kadry, 2014).

Safety And Hazards

The safety information and potential hazards associated with this compound are not provided in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h3,10H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYOIPDVMIXNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one

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